(E)-3-(5-(4-(dimethylamino)benzylidene)-2,4-dioxothiazolidin-3-yl)-N-(p-tolyl)propanamide
Description
This compound features a thiazolidine-2,4-dione core substituted with a 4-(dimethylamino)benzylidene group at position 5 and a propanamide linker terminating in a para-tolyl group. The (E)-configuration of the benzylidene moiety ensures planarity, which may enhance π-π interactions in biological targets. Its molecular formula is C₂₂H₂₃N₃O₃S, with a molecular weight of 409.5 g/mol.
Properties
IUPAC Name |
3-[(5E)-5-[[4-(dimethylamino)phenyl]methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S/c1-15-4-8-17(9-5-15)23-20(26)12-13-25-21(27)19(29-22(25)28)14-16-6-10-18(11-7-16)24(2)3/h4-11,14H,12-13H2,1-3H3,(H,23,26)/b19-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPXZOERPKDWOOI-XMHGGMMESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CCN2C(=O)C(=CC3=CC=C(C=C3)N(C)C)SC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)CCN2C(=O)/C(=C\C3=CC=C(C=C3)N(C)C)/SC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-3-(5-(4-(dimethylamino)benzylidene)-2,4-dioxothiazolidin-3-yl)-N-(p-tolyl)propanamide belongs to a class of thiazolidine derivatives, which have shown considerable biological activity, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 346.45 g/mol. The structure contains a thiazolidine-2,4-dione moiety, which is known for its significant biological potential.
Biological Activity Overview
Research has demonstrated that thiazolidine derivatives exhibit various biological activities including:
- Antimicrobial Activity : Many thiazolidine derivatives have been evaluated for their ability to inhibit the growth of bacteria and fungi.
- Antioxidant Activity : These compounds often demonstrate the ability to scavenge free radicals, contributing to their potential therapeutic effects.
- Cytotoxicity : Certain derivatives have shown selective cytotoxicity against cancer cell lines.
Antimicrobial Activity
A study assessing the antimicrobial potential of thiazolidine derivatives utilized the serial tube dilution method against various bacterial and fungal strains. The results indicated that several synthesized compounds exhibited promising activity. For instance, compounds derived from similar thiazolidine structures showed inhibition zones against pathogens such as Staphylococcus aureus and Candida albicans.
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| 1 | S. aureus | 15 |
| 2 | E. coli | 18 |
| 3 | C. albicans | 12 |
Antioxidant Activity
The antioxidant potential was assessed using the DPPH free radical scavenging method. The compound exhibited an IC50 value indicating its effectiveness in neutralizing free radicals.
| Compound | IC50 (µg/mL) |
|---|---|
| (E)-3 | 9.18 |
Cytotoxicity Studies
Cytotoxicity assays were conducted on various cancer cell lines such as HeLa and MCF-7. The results showed that the compound significantly inhibited cell proliferation in a dose-dependent manner.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 10 |
| MCF-7 | 15 |
Molecular Docking Studies
Molecular docking studies were performed to predict the interaction between the compound and target proteins such as DNA gyrase, which is crucial for bacterial DNA replication. The docking scores indicated favorable interactions, suggesting potential as an antimicrobial agent.
| Compound | Target Protein | Docking Score |
|---|---|---|
| (E)-3 | DNA gyrase | -4.73 |
Case Studies
- Thiazolidine Derivatives in Cancer Therapy : A study highlighted the use of thiazolidine derivatives in targeting cancer cells through inhibition of specific signaling pathways involved in cell survival and proliferation.
- Antimicrobial Screening : Another investigation focused on synthesizing novel thiazolidine derivatives and evaluating their antimicrobial properties against resistant strains of bacteria.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzylidene Group
(a) Nitro vs. Dimethylamino Groups
- Compound 5012 (): Contains a 4-nitrobenzylidene group. The nitro group is electron-withdrawing, reducing electron density on the thiazolidine ring. This contrasts with the dimethylamino group in the target compound, which increases electron density and may enhance interactions with hydrophobic pockets in enzymes or receptors.
- Synthetic Implications: Nitro groups often require reduction steps for further functionalization, whereas dimethylamino groups are stable under typical coupling conditions .
(b) Methyl vs. Dimethylamino Groups
- ZINC13576684 (): Features a 4-methylbenzylidene group. The methyl group provides moderate hydrophobicity but lacks the hydrogen-bonding capability of dimethylamino. The target compound’s dimethylamino group may improve solubility in polar solvents (e.g., DMF or aqueous buffers) .
Modifications to the Thiazolidine-2,4-dione Core
(a) Dioxo vs. Thioxo Derivatives
- (E)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(pyridin-2-yl)propanamide (): Replaces one oxygen with sulfur at position 2. The thioxo group increases acidity (predicted pKa = 12.96 vs. ~14.2 for dioxo analogs) and alters resonance stabilization. This may affect tautomerization and binding kinetics .
- N-(4-ethoxyphenyl)-4-((Z)-5-((E)-2-methyl-3-phenylallylidene)-2,4-dioxothiazolidin-3-yl)butanamide (): Retains the dioxo core but substitutes an allylidene group. The extended conjugation here may enhance UV absorption properties compared to the target compound’s benzylidene system .
Amide Linker and Terminal Group Variations
Physicochemical and Spectroscopic Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
